![molecular formula C14H10Br2N2S B2453667 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole CAS No. 313253-11-1](/img/structure/B2453667.png)
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole
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Overview
Description
Imidazole is a heterocyclic compound, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole ring is a key component of many biologically active molecules and is used in a variety of everyday applications .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One common method involves the cyclization of amido-nitriles, which proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of nitrogen atoms gives imidazole its unique chemical properties.Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For instance, the atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, completely soluble in water, and has a calculated dipole of 3.61D . Its properties can vary when different functional groups are added to the imidazole ring.Scientific Research Applications
Antitubercular Activity
The compound has been investigated for its antimycobacterial properties. Researchers synthesized novel analogues of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, incorporating piperazine and various 1,2,3 triazoles. Among these derivatives, benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited remarkable activity against Mycobacterium tuberculosis (Mtb). It displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra, with no acute cellular toxicity observed. Another compound, IT06 , carrying a 2,4-dichloro phenyl moiety, also showed significant activity against Mtb .
Functional Molecules Synthesis
Imidazoles, including derivatives like this compound, serve as key components in functional molecules used across various applications. Recent advances in the synthesis of imidazoles have highlighted their importance .
Ionic Liquid-Mediated Synthesis
Arafa reported the synthesis of tri- and tetra-substituted imidazoles using an aqueous 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquid. This highlights the versatility of imidazoles as pharmacophores .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to key biological molecules .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation or disruption of chemical bonds .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of pharmaceuticals and agrochemicals .
Pharmacokinetics
Imidazole derivatives are generally known to have good bioavailability and are often substrates for pgp and inhibitors of cyp3a4 .
Result of Action
Imidazole derivatives are known to have a broad spectrum of bioactivities, including antimicrobial and antifungal activities .
Action Environment
The activity of imidazole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
Research into imidazole compounds is ongoing, with many potential applications in fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-[(2,4-dibromophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2S/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFWGSBZRJODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole |
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